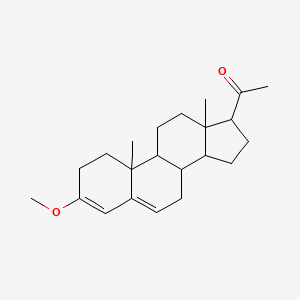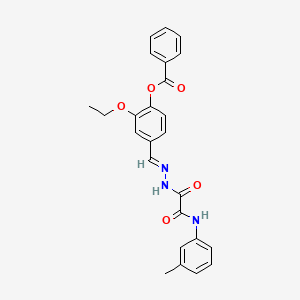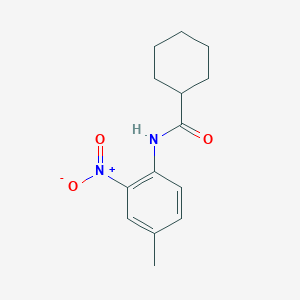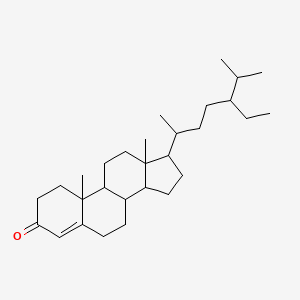
N'-tetradecylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-tetradecylethane-1,2-diamine: is an organic compound characterized by a long alkyl chain attached to an ethane-1,2-diamine backbone. This compound is notable for its surfactant properties, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N’-tetradecylethane-1,2-diamine can be synthesized through the reaction of ethane-1,2-diamine with tetradecyl halides (such as tetradecyl bromide) under basic conditions. The reaction typically involves:
Reactants: Ethane-1,2-diamine and tetradecyl bromide.
Solvent: Anhydrous ethanol or another suitable solvent.
Base: Sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed.
Temperature: The reaction is usually carried out at elevated temperatures (around 60-80°C) to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of N’-tetradecylethane-1,2-diamine might involve continuous flow reactors to enhance efficiency and yield. The process would be optimized for large-scale production, focusing on:
Catalysts: Use of phase transfer catalysts to improve reaction rates.
Purification: Distillation or recrystallization to purify the final product.
Safety: Implementation of safety protocols to handle reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
N’-tetradecylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can modify the alkyl chain or the amine groups.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Amine oxides.
Reduction: Modified alkylamines.
Substitution: N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
N’-tetradecylethane-1,2-diamine is used as a surfactant in chemical reactions to stabilize emulsions and enhance reaction rates. It is also employed in the synthesis of complex organic molecules.
Biology
In biological research, this compound is used to study membrane interactions due to its amphiphilic nature. It can also be used in the formulation of liposomes and other delivery systems.
Medicine
Industry
Industrially, it is used in the production of detergents, emulsifiers, and corrosion inhibitors. Its surfactant properties make it valuable in formulations requiring stable emulsions.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-tetramethylethane-1,2-diamine: A similar compound with shorter alkyl chains, used primarily as a ligand in coordination chemistry.
N,N-dimethylethane-1,2-diamine: Another related compound with different surfactant properties due to its shorter alkyl chains.
Uniqueness
N’-tetradecylethane-1,2-diamine is unique due to its long alkyl chain, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring strong hydrophobic interactions, such as in the stabilization of emulsions and the formulation of hydrophobic drug delivery systems.
Propiedades
| 7261-72-5 | |
Fórmula molecular |
C16H36N2 |
Peso molecular |
256.47 g/mol |
Nombre IUPAC |
N'-tetradecylethane-1,2-diamine |
InChI |
InChI=1S/C16H36N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-16-14-17/h18H,2-17H2,1H3 |
Clave InChI |
QIBKKTQVKFEWCH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCNCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B12000070.png)

![[3-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12000081.png)
![5-Bromo-8-[[tert-butyl(dimethyl)silyl]oxy]quinoline](/img/structure/B12000082.png)

![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate](/img/structure/B12000090.png)

![5-(4-Bromophenyl)-5-methyl-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000100.png)
![Ethyl 4-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B12000106.png)
![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12000107.png)
![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B12000108.png)

![4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol](/img/structure/B12000120.png)

